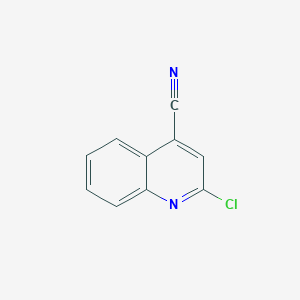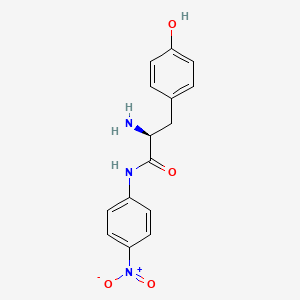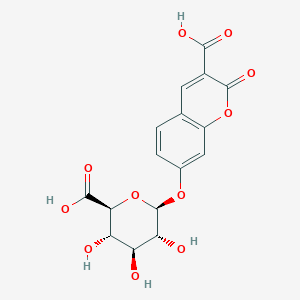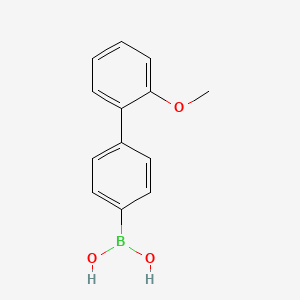
4-(2-Methoxyphenyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenyl)phenylboronic acid, also known as 4-Methoxyphenylboronic acid, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a highly valuable building block in organic synthesis .
Synthesis Analysis
Protodeboronation of pinacol boronic esters, a process not well developed, has been reported to be catalyzed using a radical approach . This process was applied to methoxy protected (−)-Δ8-THC and cholesterol .Molecular Structure Analysis
The molecular formula of this compound is CH3OC6H4B(OH)2 . Its molecular weight is 151.96 .Chemical Reactions Analysis
This compound is used in Suzuki-Miyaura cross-coupling reactions . It is also used in Pd-catalyzed direct arylation and palladium-catalyzed stereoselective Heck-type reactions .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 204-206 °C (lit.) .Aplicaciones Científicas De Investigación
Supramolecular Assemblies
4-(2-Methoxyphenyl)phenylboronic acid plays a role in the formation of supramolecular assemblies. Pedireddi and Seethalekshmi (2004) have reported the assemblies of phenylboronic and 4-methoxyphenylboronic acids with specific heterocyclic compounds due to hydrogen bonding interactions. This highlights its utility in creating intricate molecular structures (Pedireddi & Seethalekshmi, 2004).
Catalytic Activity
The compound is also significant in catalysis. For instance, Hatamifard, Nasrollahzadeh, and Sajadi (2016) discuss the use of a nanocomposite involving phenylboronic acid in oxidative hydroxylation and reduction reactions at room temperature. This showcases its potential in facilitating chemical transformations (Hatamifard, Nasrollahzadeh, & Sajadi, 2016).
Responsive Polymers
In polymer science, Jin et al. (2010) have utilized phenylboronic acid-containing block copolymers for investigating micellization and dissociation transitions. This demonstrates the compound's role in developing smart materials with potential biomedical applications (Jin et al., 2010).
Chemosensing Technologies
In chemosensing, Zhu et al. (2006) explore the N-B interaction in arylboronate systems, which are crucial for molecular recognition technologies. This research underscores the importance of phenylboronic acid derivatives in designing sensitive chemical sensors (Zhu et al., 2006).
Biomedical Engineering
Hasegawa, Nishida, and Vlies (2015) have synthesized phenylboronic acid-containing nanoparticles for biomedical applications. The unique stimuli-responsive characteristics of these nanomaterials highlight the versatility of phenylboronic acid derivatives in advanced medical technologies (Hasegawa, Nishida, & Vlies, 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
4-(2-Methoxyphenyl)phenylboronic acid, like other boronic acids, primarily targets carbon-carbon bond formation processes in organic synthesis . It is used as a reagent in Suzuki-Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, where the boronic acid group is transferred from boron to palladium . This process is part of the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid with a halide catalyzed by a palladium (0) complex .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
Like other boronic acids, it is expected to have good stability and be readily prepared . Its bioavailability would be influenced by factors such as its solubility, absorption, distribution, metabolism, and excretion, but specific data for this compound is currently unavailable.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and development in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically a palladium (0) complex), the pH of the reaction environment, and the temperature and solvent used for the reaction . Proper storage conditions, such as maintaining an inert atmosphere and appropriate temperature, are also crucial for preserving the stability and reactivity of the compound .
Análisis Bioquímico
Biochemical Properties
4-(2-Methoxyphenyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of sensors and inhibitors. The compound interacts with enzymes such as proteases and glycosidases, where it can act as an inhibitor by binding to the active site and preventing substrate access. Additionally, this compound can form complexes with proteins and nucleic acids, influencing their stability and function .
Cellular Effects
In cellular systems, this compound has been observed to affect various cellular processes. It can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing gene expression and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins involved in signal transduction. This modulation can result in changes in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound can bind to nucleic acids, affecting their structure and function. These interactions can lead to changes in gene expression and protein synthesis, ultimately influencing cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation in the presence of strong acids or bases. Long-term exposure to the compound has been shown to affect cellular function, with potential impacts on cell viability and proliferation. These effects are often dose-dependent and can be influenced by the specific experimental conditions .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound are dose-dependent. At low doses, the compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with critical enzymes and proteins involved in metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes that catalyze oxidation-reduction reactions. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be excreted via the renal system. These metabolic processes can influence the compound’s bioavailability and efficacy in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Its distribution within tissues can be influenced by factors such as pH and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by its ability to interact with specific targeting signals and post-translational modifications. The compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. This localization can affect its activity and function, as well as its interactions with other biomolecules .
Propiedades
IUPAC Name |
[4-(2-methoxyphenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9,15-16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMUOUYHVBGWDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC=C2OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
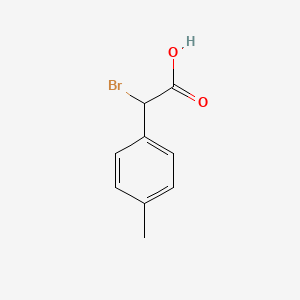
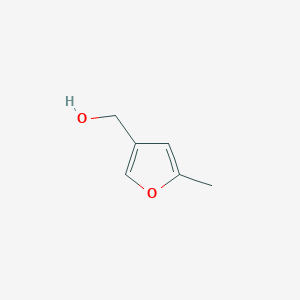
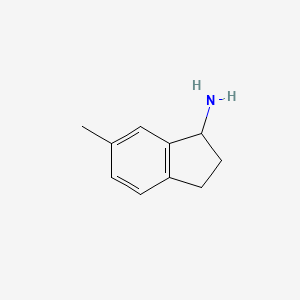

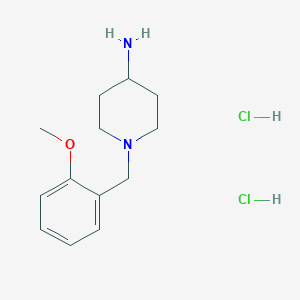


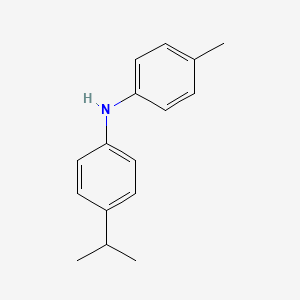

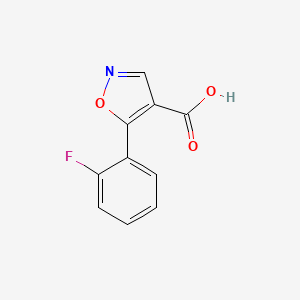
![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)
